molecular formula C19H23ClN6O2 B2797502 8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 878429-76-6

8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2797502
CAS RN: 878429-76-6
M. Wt: 402.88
InChI Key: GEWNQVQNILELBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as CPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPT belongs to the class of purine derivatives and has shown promising results in the treatment of various diseases including cancer, inflammation, and neurological disorders.

Scientific Research Applications

Pharmacokinetic Studies

A biopharmaceutical study of an injectable dosage form of a closely related antiplatelet drug highlighted the pharmacokinetic parameters in rabbit blood plasma upon intravenous administration. This study aimed to compare the parent substance with its injectable form, indicating a relative bioavailability coefficient of 0.97, which suggests efficient systemic availability of the drug (L. Smirnova et al., 2021).

Cardiovascular Activity

Research into the cardiovascular activity of new derivatives of the compound showed promising electrocardiographic, antiarrhythmic, and hypotensive activities. These studies help in understanding the compound's potential in treating cardiovascular diseases, with specific derivatives showing strong prophylactic antiarrhythmic activity in experimentally induced arrhythmias (G. Chłoń-Rzepa et al., 2004).

Antimicrobial Activity

A novel series of purine linked piperazine derivatives was synthesized to identify potent inhibitors of Mycobacterium tuberculosis. This research demonstrates the compound's role in disrupting the biosynthesis of peptidoglycan, exhibiting antiproliferative effects against Mycobacterium tuberculosis, and providing a new avenue for developing preclinical agents (Srihari Konduri et al., 2020).

Potential Therapeutic Uses

Investigations into the potential therapeutic uses of these compounds reveal a diverse range of applications. From studies focusing on their use as antiasthmatic agents due to their vasodilatory activity (M. Bhatia et al., 2016) to antihistaminic activities (J. Pascal et al., 1985), the scope of research illustrates the compound's versatility in addressing various health conditions.

Anticonvulsant Activity

The anticonvulsant activity of 3‐Substituted and 3‐Unsubstituted N‐[(4‐Arylpiperazin‐1‐yl)alkyl]pyrrolidine‐2,5‐dione Derivatives was explored, showing promising results in acute seizure models. This line of research opens up possibilities for developing new antiepileptic drugs (Sabina Rybka et al., 2017).

properties

IUPAC Name

8-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-7-ethyl-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN6O2/c1-3-26-15-16(23(2)19(28)22-17(15)27)21-18(26)25-10-8-24(9-11-25)12-13-4-6-14(20)7-5-13/h4-7H,3,8-12H2,1-2H3,(H,22,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWNQVQNILELBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1N3CCN(CC3)CC4=CC=C(C=C4)Cl)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-(4-chlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

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